BenchChemオンラインストアへようこそ!

Gemcitabine Diphosphate Choline

Pancreatic Cancer Metabolism Pharmacokinetics

Gemcitabine Diphosphate Choline (GdPC) is the only authentic reference standard for quantifying the Kennedy pathway-linked metabolite of gemcitabine. Unlike generic dFdCTP or dFdCDP, GdPC possesses a unique choline head group, critical for accurate LC-MS/MS analysis of intratumoral metabolism. Essential for PK/PD modeling and biomarker studies investigating the GdPC/dFdCTP ratio. Supplied as a white to off-white solid, ≥95% purity, with full NMR characterization. Not for human use. Order now for precise preclinical quantification.

Molecular Formula C₁₄H₂₄F₂N₄O₁₀P₂
Molecular Weight 508.31
CAS No. 1643126-46-8
Cat. No. B1146103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine Diphosphate Choline
CAS1643126-46-8
SynonymsGemcitabine 5’-Diphosphate Choline; 
Molecular FormulaC₁₄H₂₄F₂N₄O₁₀P₂
Molecular Weight508.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemcitabine Diphosphate Choline CAS 1643126-46-8 for Advanced Pancreatic Cancer Metabolism Research


Gemcitabine Diphosphate Choline (GdPC), CAS 1643126-46-8, is a chemically defined, research-grade nucleoside diphosphate conjugate comprised of gemcitabine 5′-diphosphate linked to a choline moiety [1]. Synthesized as a stable reference standard, GdPC represents a major Kennedy pathway-linked metabolite of the chemotherapeutic prodrug gemcitabine (dFdC), identified in vivo at equimolar concentrations to the canonical active metabolite gemcitabine triphosphate (dFdCTP) in pancreatic ductal adenocarcinoma (PDAC) models [1]. As a high-purity (>90%) analytical standard, it is supplied as a white to off-white solid with a melting point >226°C (decomposition) and slight water solubility [2].

Why Gemcitabine Diphosphate Choline CAS 1643126-46-8 Cannot Be Substituted by Generic dFdCTP or dFdCDP


Generic substitution of gemcitabine diphosphate choline (GdPC) with other gemcitabine metabolites like dFdCTP or dFdCDP is scientifically invalid for studies of intratumoral metabolism. GdPC possesses a unique choline head group derived from the Kennedy pathway, making it structurally distinct and conferring different analytical properties and biological fate [1]. Unlike dFdCTP, which is intracellularly trapped, GdPC is subject to extracellular degradation to dFdC, complicating direct cytotoxicity assays [1]. Furthermore, the GdPC/dFdCTP ratio varies markedly across tumor models and is inversely regulated by cytidine triphosphate (CTP), a relationship not observed with other metabolites [1]. Using generic dFdCTP or dFdCDP standards fails to capture this pathway-specific metabolite dynamics, leading to inaccurate quantification and misinterpretation of gemcitabine pharmacology.

Quantitative Differentiation Data for Gemcitabine Diphosphate Choline CAS 1643126-46-8


Equimolar Intratumoral Presence with dFdCTP in KPC Mouse Model

In the KPC genetically engineered mouse model of PDAC, gemcitabine diphosphate choline (GdPC) was identified as a major intratumoral metabolite, present at concentrations comparable to the established active metabolite dFdCTP [1]. This demonstrates that GdPC is not a minor or trace metabolite.

Pancreatic Cancer Metabolism Pharmacokinetics

Inverse Correlation of GdPC/dFdCTP Ratio with Cytidine Triphosphate (CTP) Levels

Across multiple in vivo PDAC models (KPC, MIA PaCa-2 xenograft, K8484 allograft), the ratio of GdPC to dFdCTP exhibited a strong inverse correlation with intratumoral cytidine triphosphate (CTP) concentrations [1]. This relationship is unique to GdPC formation via the Kennedy pathway enzyme CCT.

Pancreatic Cancer Metabolic Regulation Biomarker

CTP-Mediated Inhibition of GdPC Formation from dFdCTP In Vitro

In vitro assays using tumor homogenates demonstrate that CTP directly inhibits the formation of GdPC from its precursor dFdCTP [1]. This competitive inhibition at the CCT enzyme explains the inverse correlation observed in vivo and provides a mechanistic basis for modulating GdPC levels.

Enzymology Metabolism Inhibition

Synergistic Cytotoxicity Enhancement with Linoleate in K8484 Cells

Stimulation of CCT activity with linoleic acid (linoleate) in K8484 cells led to a 10-fold increase in intracellular GdPC concentration and resulted in a synergistic growth inhibition effect when combined with dFdC [1]. This provides functional evidence linking GdPC accumulation to enhanced antitumor activity.

Combination Therapy Synergy Cytotoxicity

Extracellular Instability of GdPC: Degradation to dFdC in Culture Medium

Attempts to assess direct cytotoxicity by adding GdPC to cells were confounded by its rapid extracellular degradation. At 300 nM, GdPC was almost completely converted to the parent drug dFdC within 24 hours of incubation at 37°C in culture medium, even in the absence of cells [1]. This property is not shared by dFdCTP.

Stability Metabolism Cell Culture

Differential GdPC/dFdCTP Ratios Across PDAC Models Correlate with dFdC Efficacy

The ratio of GdPC to dFdCTP varied significantly across different PDAC tumor models, and a higher GdPC/dFdCTP ratio was associated with greater sensitivity to dFdC treatment [1]. The K8484 allograft model, which responds well to dFdC, exhibited a predominance of GdPC over dFdCTP.

Pharmacodynamics Tumor Models Biomarker

High-Impact Research Applications for Gemcitabine Diphosphate Choline CAS 1643126-46-8


LC-MS/MS Quantitation of Intratumoral Gemcitabine Metabolism in PDAC Models

Use GdPC as an authentic analytical standard to accurately quantify this major Kennedy pathway metabolite in tumor tissue extracts. The equimolar presence with dFdCTP [1] necessitates a dedicated standard for precise pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical studies.

Investigating CTP-Mediated Regulation of the Kennedy Pathway in Cancer

Employ GdPC as a substrate or reference to study the competition between CTP and dFdCTP for CCT enzyme activity [1]. Quantifying GdPC formation in response to CTP modulation (e.g., via DON or linoleate) provides a functional readout of Kennedy pathway engagement and its role in gemcitabine sensitivity.

Biomarker Development for Gemcitabine Response Stratification

Utilize GdPC as a key analyte in translational studies aimed at establishing the GdPC/dFdCTP ratio as a predictive biomarker for gemcitabine efficacy. The differential ratios observed between sensitive (K8484) and resistant (KPC) models [1] provide a rationale for retrospective analysis of clinical samples.

Mechanistic Studies of Synergistic Drug Combinations

Investigate combination strategies involving linoleic acid or other CCT activators that elevate intratumoral GdPC levels. The observed 10-fold increase in GdPC and synergistic growth inhibition (99% observed vs. 57% additive) [1] warrant further exploration of this axis for enhancing gemcitabine's therapeutic index.

Quote Request

Request a Quote for Gemcitabine Diphosphate Choline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.